molecular formula C18H16N2O3 B13095026 Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

Cat. No.: B13095026
M. Wt: 308.3 g/mol
InChI Key: QETRRUNPJUZEFY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: is a quinazoline derivative with a molecular formula of C18H16N2O3 and a molecular weight of 308.33 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate can be synthesized through the reaction of anthranilamide with ethyl oxalate . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction conditions optimized for maximum yield and purity. The final product is often purified using techniques such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.

    Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.

Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents.

Scientific Research Applications

Chemistry: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is used as a building block for the synthesis of more complex quinazoline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between quinazoline derivatives and biological macromolecules. It serves as a model compound for understanding the structure-activity relationships of quinazoline-based drugs .

Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate

InChI

InChI=1S/C18H16N2O3/c1-3-23-18(21)16-14-6-4-5-7-15(14)19-17(20-16)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3

InChI Key

QETRRUNPJUZEFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

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